An In-Depth Technical Guide to Piperazine Dihydriodide (CAS 58464-47-4)
An In-Depth Technical Guide to Piperazine Dihydriodide (CAS 58464-47-4)
This guide provides a comprehensive technical overview of Piperazine Dihydriodide (CAS 58464-47-4), a compound of increasing interest in both materials science and as a derivative of a well-known pharmacologically active core. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and safety protocols, grounding the information in established scientific literature.
Core Chemical Identity and Physicochemical Properties
Piperazine Dihydriodide, also known as Piperazinium Diiodide, is the salt formed from the reaction of the heterocyclic amine piperazine with two equivalents of hydroiodic acid.[1] While often discussed in the context of its parent compound, piperazine, the dihydriodide salt possesses distinct properties and applications. The core structure consists of a six-membered ring containing two nitrogen atoms at opposite positions, protonated by the hydroiodic acid.[1][2]
The physical and chemical characteristics of Piperazine Dihydriodide are critical for its handling, storage, and application. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58464-47-4 | [1][3][4] |
| Synonyms | Piperazine Dihydriodide, Piperazinium Diiodide, Piperazinium Iodide | [1][5][6] |
| Molecular Formula | C₄H₁₂I₂N₂ | [1][3][4] |
| Molecular Weight | 341.96 g/mol | [1][3][4] |
| Appearance | White to light yellow or pale reddish crystalline powder | [5][6][7] |
| Melting Point | 250°C (with decomposition) | [3][5][7] |
| Purity | Typically >98.0% | [3][7] |
| Storage | Store in a cool, dry, and dark place under an inert gas. Keep container tightly closed. | [3][5] |
It is important to distinguish this compound from Piperazine Hydroiodide (CAS 71850-05-0), which is the mono-salt (C₄H₁₁IN₂).[8][9] The user-specified CAS number pertains to the di-salt, which is the focus of this guide.
Synthesis and Reaction Pathway
The synthesis of piperazine itself is typically a co-product from the ammoniation of 1,2-dichloroethane or ethanolamine.[2][10] Piperazine Dihydriodide is subsequently synthesized through a straightforward acid-base reaction. Piperazine, being a weak base, reacts with a strong acid like hydrogen iodide (HI).[11] The reaction involves the protonation of both nitrogen atoms in the piperazine ring by hydrogen iodide, typically carried out in a solvent such as ethanol or water.[9]
The general workflow for this synthesis is depicted below.
Caption: Synthesis pathway for Piperazine Dihydriodide.
Key Applications
While the piperazine moiety is a cornerstone in pharmaceuticals, the primary documented application for Piperazine Dihydriodide specifically is in the field of materials science, particularly in the development of perovskite solar cells (PSCs).
Materials Science: Perovskite Solar Cells
In PSCs, Piperazine Dihydriodide is used as an organic onium salt and an organic-inorganic perovskite precursor.[6][7] It functions as a passivation agent, which is critical for improving the efficiency and stability of perovskite solar cells.[12][13] Passivation involves treating the surface of the perovskite material to reduce defects and non-radiative recombination, thereby enhancing the device's performance. The use of piperazinium-based salts has been explored to create more stable and efficient perovskite films.[12]
Pharmaceutical and Veterinary Applications (of the Piperazine Core)
The parent compound, piperazine, has a long history of use as an anthelmintic agent in both human and veterinary medicine for treating infections by parasitic worms like pinworms and roundworms.[2][14][15] Substituted piperazine derivatives are integral to a vast number of drugs with diverse pharmacological properties, including antipsychotics, antihistamines, and anti-anginal medications.[16]
It is crucial to note that while Piperazine Dihydriodide contains this active core, its direct use as a pharmaceutical is not well-documented; its salts, such as piperazine citrate and adipate, are more commonly used for anthelmintic purposes.[2][11]
Mechanism of Action: The Piperazine Pharmacophore
The anthelmintic action of the piperazine core is well-understood. It acts as a GABA (γ-aminobutyric acid) receptor agonist.[2][11] In helminths (worms), piperazine binds to GABA receptors on muscle cell membranes.[11] This interaction causes hyperpolarization of the nerve endings, which in turn blocks the transmission of nerve impulses at the myoneural junction.[2] The result is a flaccid paralysis of the worm. Unable to maintain its position in the host's intestinal tract, the paralyzed parasite is expelled live by normal peristalsis.[2][14]
This mechanism provides a high degree of selectivity because vertebrates primarily use GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[2]
Caption: Mechanism of anthelmintic action of the piperazine core.
Analytical Methodologies
The quantitative and qualitative analysis of piperazine and its salts is essential for quality control and research. Due to its lack of a strong chromophore, direct UV detection is challenging at low concentrations. Therefore, derivatization is often employed.[17][18] A common method involves High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization.[17]
Experimental Protocol: HPLC-UV Analysis via Derivatization
This protocol describes a validated method for detecting trace amounts of piperazine by forming a UV-active derivative with 4-chloro-7-nitrobenzofuran (NBD-Cl).[17]
Objective: To quantify Piperazine Dihydriodide by converting it to a UV-active derivative and analyzing it via HPLC-UV.
Materials:
-
Piperazine Dihydriodide standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., sodium borate)
-
HPLC system with UV detector, column (e.g., C18)
Step-by-Step Procedure:
-
Standard Preparation: Accurately weigh and dissolve Piperazine Dihydriodide in a suitable solvent to prepare a stock solution of known concentration. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample containing Piperazine Dihydriodide in the same solvent as the standard.
-
Derivatization Reaction:
-
To a specific volume of the standard or sample solution, add an excess of the NBD-Cl derivatizing agent solution.
-
Add a buffer solution to maintain the required pH for the reaction.
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or a buffer.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the derivatized standard or sample into the HPLC system.[17]
-
Detection: Monitor the eluent at a specific wavelength (e.g., 340 nm) where the derivative shows maximum absorbance.[17]
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the derivatized standards. Determine the concentration of piperazine in the sample by interpolating its peak area on the calibration curve.
-
Validation: This method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[17]
Safety, Handling, and Storage
Piperazine Dihydriodide is classified as an irritant. Adherence to safety protocols is mandatory to prevent exposure and ensure safe laboratory practice.
| Safety Aspect | Guideline | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3][5][8] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3][5] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection, and face protection. | [3][5][7] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| First Aid (Skin) | P302+P352: IF ON SKIN: Wash with plenty of water. | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3][5][19] |
All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][20]
Conclusion
Piperazine Dihydriodide (CAS 58464-47-4) is a compound with a dual identity. On one hand, it is an important precursor and passivation agent in the cutting-edge field of perovskite solar cells, contributing to the advancement of renewable energy technology. On the other, it is a salt of the piperazine core, a pharmacophore with a long and successful history in treating parasitic infections. For researchers, understanding its distinct physicochemical properties, synthesis, and specific applications is key to leveraging its potential, while strict adherence to its safety profile is paramount for responsible handling. Future research may further explore its utility in new materials or as a scaffold in medicinal chemistry.
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